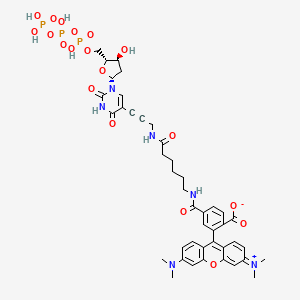
EAM-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
EAM-2 (Entomopathogenic Nematode-Associated Microbial-2) is a novel microbial-based biopesticide that has recently been developed to control various insect pests. EAM-2 is composed of a combination of entomopathogenic nematodes (EPNs) and their associated microbial symbionts. The EPNs are natural predators of insect pests, while the associated microbial symbionts are believed to enhance their efficacy. EAM-2 has been developed as an environmentally friendly alternative to chemical pesticides and has been shown to be effective against a variety of insect pests.
Scientific Research Applications
Electrochemically-active Microorganisms in Scientific Research
Bioremediation and Bioelectrocatalysis
Electrochemically-active microorganisms (EAM) play a crucial role in bioremediation and bioelectrocatalysis. These microorganisms can transfer electrons to or from electrodes without the need for mediators, making them valuable for microbial fuel cells (MFCs), bioremediation of pollutants, and the synthesis of valuable chemicals from CO2 or waste biomass (Doyle & Marsili, 2015).
Ecosystem Management and Environmental Monitoring
The integration of EAM within ecological models supports ecosystem-based management (EAM) approaches. These models assess the impacts of fishing, pollution, and climate change on marine ecosystems, guiding sustainable resource management strategies (Hollowed et al., 2011).
E-Infrastuctures for Scientific Research
E-infrastructures play a pivotal role in supporting scientific research, providing essential computational and data management services. This includes facilitating research in particle physics, life sciences, and environmental sciences, highlighting the importance of digital technologies in advancing scientific knowledge and collaboration (Bogatencov et al., 2014).
properties
IUPAC Name |
2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N5O4.BrH/c1-17(2,7-8-18)6-5-13-9-3-4-10(16(19)20)12-11(9)14-21-15-12;/h3-4,13,18H,5-8H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGXVURYHPLHLC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])CCO.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)


